3-Amino-1-phenylpyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-amino-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c11-8-6-9(13)12(10(8)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2 |
InChI Key |
RNUVMSWMZLOGOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its versatile functional groups. It can undergo various chemical transformations, leading to the synthesis of numerous heterocyclic compounds such as pyrroles, pyrazoles, and oxazoles. These heterocycles are crucial scaffolds found in many biologically active molecules and functional materials .
Table 1: Comparison of Pyrrolidine Derivatives
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Ethosuximide | Pyrrolidine derivative | Antiepileptic drug |
| 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | Pyrrolidine derivative | Similar biological activity |
| N-Benzylmaleimide | Cyclic imide | Used in polymer chemistry |
Therapeutic Applications
Research has highlighted the potential therapeutic applications of 3-Amino-1-phenylpyrrolidine-2,5-dione, particularly in modulating enzyme activities. Studies indicate that this compound can influence carbonic anhydrase isoenzymes, which are vital for physiological processes such as fluid balance and respiration . Furthermore, similar compounds have demonstrated anticonvulsant properties in various seizure models.
Case Study: Anticonvulsant Activity
A specific study investigated the effects of derivatives of pyrrolidine-2,5-dione on voltage-gated sodium and calcium channels. The most promising compound showed significant anticonvulsant activity compared to established drugs like valproic acid and ethosuximide . This suggests that derivatives of this compound may serve as effective treatments for epilepsy.
Cancer Research
Recent findings have identified this compound derivatives as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune regulation. IDO1 catalyzes the first step in the kynurenine pathway of tryptophan metabolism, which can suppress T-cell responses and facilitate tumor growth .
Table 2: IDO1 Inhibition Studies
| Compound Name | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Compound 1 | Oral | 100 | Significant |
| Compound 2 | Oral | 200 | Moderate |
In a mouse model of breast cancer (4T1 tumors), treatment with specific compounds significantly reduced tumor growth compared to controls . This indicates a promising avenue for developing novel cancer therapies based on this compound.
Biochemical Interactions
The interactions of this compound with biomolecules have been extensively studied. The compound's ability to modulate cell signaling pathways and gene expression through binding interactions with transcription factors is noteworthy. Such interactions are crucial for understanding its therapeutic potential and mechanisms of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility and Lipophilicity: The amino group in this compound likely increases water solubility compared to hydrophobic analogs like 3-Methylene-1-tetradecylpyrrolidine-2,5-dione. However, the phenyl group at N1 may counterbalance this by enhancing lipophilicity.
- Steric Effects : Bulky substituents (e.g., tetradecyl in or dichlorobenzyl in ) reduce metabolic stability but improve target specificity. The phenyl group in the target compound provides moderate steric bulk without excessive hydrophobicity.
Q & A
Basic: What are the common synthetic routes for preparing 3-Amino-1-phenylpyrrolidine-2,5-dione, and what critical reaction parameters influence yield and purity?
Answer:
The primary synthetic route involves aza-Michael addition , where maleimide reacts with amines in the presence of bases such as TMEDA (tetramethylethylenediamine) or TMCDA ((R,R)-N,N,N′,N′-tetramethyl-1,2-diaminocyclohexane) to yield 3-aminopyrrolidine derivatives . Key parameters include:
- Base selection : TMEDA enhances nucleophilicity of amines, improving reaction efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates.
- Temperature control : Reactions typically proceed at 60–80°C to avoid side-product formation.
- Purification : Recrystallization or column chromatography ensures purity, with characterization via ¹H/¹³C NMR and HPLC-MS .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound derivatives?
Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
- Spectroscopy :
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced: How can computational methods be integrated with experimental data to elucidate reaction mechanisms in catalytic processes involving this compound?
Answer:
- Density Functional Theory (DFT) : Models transition states for aza-Michael addition, predicting regioselectivity and energy barriers .
- Molecular Dynamics (MD) : Simulates interactions between this compound and catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃), identifying active sites .
- Thermodynamic profiling : Calculates Gibbs free energy changes (ΔG) to assess reversibility, as seen in studies where endergonic steps (ΔG = +0.65 kcal/mol) correlated with experimental equilibria .
Advanced: What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo studies of derivatives?
Answer:
Discrepancies often arise from bioavailability or metabolic instability . Strategies include:
- Structural modification : Introducing electron-withdrawing groups (e.g., -F, -I) enhances metabolic stability. For example, 3-{[2-(2-fluorophenyl)ethyl]amino}-1-(4-iodophenyl)pyrrolidine-2,5-dione showed improved in vivo retention .
- Isotopic labeling : Use of ¹⁸F-labeled analogs (e.g., 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione) enables pharmacokinetic tracking via PET imaging .
- Metabolite profiling : LC-MS/MS identifies degradation products, guiding SAR optimization .
Advanced: How do substituents on the phenyl ring influence bioactivity and stability?
Answer:
Advanced: What crystallographic challenges arise in resolving the structure of halogenated derivatives, and how are they addressed?
Answer:
- Heavy-atom effects : Iodine or fluorine substituents cause significant X-ray absorption, requiring synchrotron radiation or longer exposure times .
- Disorder modeling : SHELXL refinement incorporates "PART" commands to handle positional disorder in flexible pyrrolidine rings .
- Hydrogen bonding : High-resolution data (d < 0.8 Å) resolves weak interactions critical for packing stability, as seen in 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione structures .
Advanced: How are catalytic methods optimized for enantioselective synthesis of chiral derivatives?
Answer:
- Chiral catalysts : (R,R)-TMCDA induces enantioselectivity (>90% ee) in aza-Michael additions .
- Solvent effects : Non-polar solvents (e.g., toluene) favor tighter transition-state organization.
- Kinetic resolution : Monitoring reaction progress via chiral HPLC (e.g., Chiralpak IC column) ensures enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
